2,3',5-Trichlorobiphenyl

Overview

Description

Molecular Structure Analysis

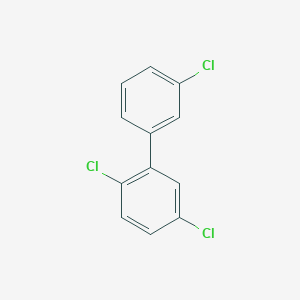

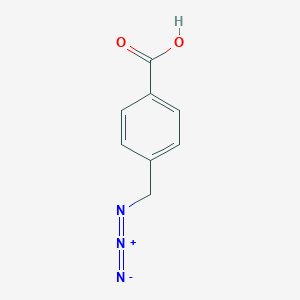

The molecular formula of 2,3’,5’-Trichlorobiphenyl is C12H7Cl3 . The IUPAC name is 1,3-dichloro-5-(2-chlorophenyl)benzene . The InChIKey is GXVMAQACUOSFJF-UHFFFAOYSA-N .

Chemical Reactions Analysis

The dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) to 2,3,5-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells .

Physical And Chemical Properties Analysis

The molecular weight of 2,3’,5’-Trichlorobiphenyl is 257.5 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 .

Scientific Research Applications

Metabolism and Biological Processes

- Metabolism through Mercapturic Acid Pathway : 2,4',5-trichlorobiphenyl has been studied for its metabolism through the mercapturic acid pathway, with metabolites being excreted in bile and urine (Bakke, Bergman, & Larsen, 1982).

- Metabolism in Marsh Plants : In marsh plants like Veronica Beccabunga, 2,5,4′-trichlorobiphenyl is metabolized to monohydroxy derivatives, both in free form and conjugated in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).

- Absence of Isotopic Fractionation in Microbial Reductive Dechlorination : Studies show that microbial reductive dechlorination of polychlorinated biphenyls, including 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl, does not result in significant isotopic fractionation (Drenzek et al., 2001).

Environmental Degradation and Analysis

- Dechlorination by UV-Irradiation : Studies on the dechlorination of 2,4,6-trichlorobiphenyl in various solutions indicate distinct patterns of dechlorination based on environmental conditions (Nishiwaki, Usui, Anda, & Hida, 1979).

- Voltammetry for Determination : Adsorptive stripping voltammetry has been used for determining trichlorobiphenyl in water, showcasing a method for environmental analysis (Lam & Kopanica, 1984).

- Pathways of PCB Degradation : Research on polychlorinated biphenyls (PCBs) degradation, including trichlorobiphenyls, has revealed insights into the pathways and products of their degradation in environmental settings (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).

Toxicity and Chemical Properties

- Toxicity Analysis using Molecular Descriptors : A study related the toxicity of various PCBs, including trichlorobiphenyls, to molecular descriptors, providing insights into their chemical reactivity and potential environmental impact (Eddy, 2020).

- Granular Activated Carbon Adsorption : The treatment of trichlorobiphenyl in soil-washing solution using granular activated carbon and microwave regeneration was explored, indicating potential remediation techniques (Liu, Yu, & Han, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

2,3’,5-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its target, the Estrogen receptor, by binding to it. This binding disrupts cell function by altering the transcription of genes . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

For instance, they can inhibit the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

It’s known that pcbs are resistant to degradation and can bioaccumulate, leading to persistent environmental exposure .

Result of Action

The molecular and cellular effects of 2,3’,5-Trichlorobiphenyl’s action are primarily related to its disruption of normal cell function. By binding to the Estrogen receptor and altering gene transcription, it can affect cellular proliferation and differentiation .

Action Environment

2,3’,5-Trichlorobiphenyl is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and bioaccumulate in animal tissue, which can lead to biomagnification in food chains . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

1,4-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074778 | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38444-81-4 | |

| Record name | 2,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,3'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions "weathered PCBs." What does this mean and how does it relate to the persistence of 2,3',5-Trichlorobiphenyl in the environment?

A1: "Weathered PCBs" refers to mixtures of these compounds that have been present in the environment for extended periods. Over time, the less persistent congeners, like some isomers of this compound, might be preferentially degraded by natural processes, leaving behind a higher proportion of more recalcitrant compounds []. This weathering process can result in a shift in the composition of PCB mixtures found in the environment. This highlights the potential persistence of specific PCB congeners like this compound, even in the presence of microbial activity. Further research into the specific dechlorination pathways and rates of different this compound isomers by microbial communities in the Venice Lagoon sediment could help understand its long-term fate in this environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)